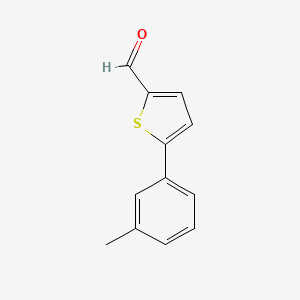

6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid

説明

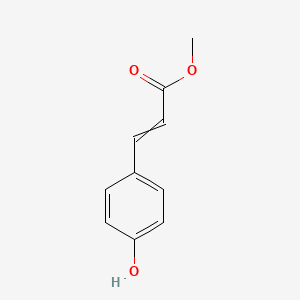

“6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

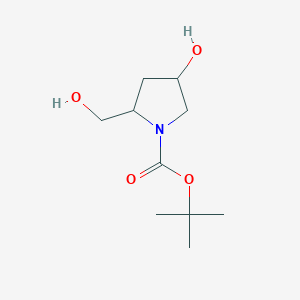

The molecular formula of “6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is C8H6F3NO3 . The InChI code is 1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) .Physical And Chemical Properties Analysis

“6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is a solid . The molecular weight is 221.14 . The storage temperature is between 2-8°C in an inert atmosphere .Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

CAS番号 |

1072855-75-4 |

|---|---|

製品名 |

6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid |

分子式 |

C9H8F3NO3 |

分子量 |

235.16 g/mol |

IUPAC名 |

6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)5-16-4-7-2-1-6(3-13-7)8(14)15/h1-3H,4-5H2,(H,14,15) |

InChIキー |

AUWUWABHYBRQEE-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC=C1C(=O)O)COCC(F)(F)F |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

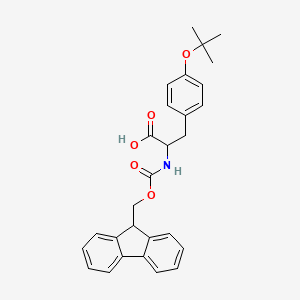

![5-[(2-Methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B8817653.png)

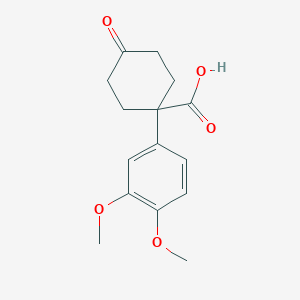

![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)